Cas no 74592-71-5 (2-(2,3,5-trimethylphenoxy)acetic acid)

2-(2,3,5-Trimethylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative with applications in organic synthesis and agrochemical research. Its structure, featuring a trimethylphenyl group linked to an acetic acid moiety via an ether bond, provides unique steric and electronic properties that make it useful as an intermediate in the synthesis of herbicides, plant growth regulators, and other specialty chemicals. The compound's stability and moderate acidity allow for selective functionalization, enabling tailored modifications for target applications. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in research and industrial processes. The compound is typically handled under standard laboratory conditions, with appropriate precautions for carboxylic acid handling.
2-(2,3,5-trimethylphenoxy)acetic acid structure
74592-71-5 structure
Product Name:2-(2,3,5-trimethylphenoxy)acetic acid
CAS No:74592-71-5
MF:C11H14O3
MW:194.227063655853
CID:580578
PubChem ID:220046
Update Time:2025-05-21

2-(2,3,5-trimethylphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2,3,5-trimethylphenoxy)-
    • (2,3,5-Trimethylphenoxy)acetic acid
    • 2-(2,3,5-trimethylphenoxy)acetic acid
    • F1967-0247
    • Acetic acid, 2-(2,3,5-trimethylphenoxy)-
    • AKOS000113712
    • (2,5-TRIMETHYLPHENOXY)ACETIC ACID
    • 74592-71-5
    • LS-07280
    • DTXSID40277411
    • NSC-2268
    • (2,3,5-Trimethyl-phenoxy)-acetic acid
    • CS-0315617
    • MFCD02666050
    • 2-(2,3,5-trimethylphenoxy)aceticacid
    • CHEMBL176511
    • SCHEMBL660036
    • NSC2268
    • AO-080/40159008
    • J-505449
    • KNRBIDSSNNIVDN-UHFFFAOYSA-N
    • MDL: MFCD02666050
    • Inchi: 1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
    • InChI Key: KNRBIDSSNNIVDN-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1=CC(C)=CC(C)=C1C

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.12
  • Boiling Point: 333.9°Cat760mmHg
  • Flash Point: 128.9°C
  • Refractive Index: 1.53
  • PSA: 46.53000
  • LogP: 2.07520

2-(2,3,5-trimethylphenoxy)acetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2,3,5-trimethylphenoxy)acetic acid Pricemore >>

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2-(2,3,5-trimethylphenoxy)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:74592-71-5)2-(2,3,5-trimethylphenoxy)acetic acid
Order Number:A1090434
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:01
Price ($):160.0
Email:sales@amadischem.com

2-(2,3,5-trimethylphenoxy)acetic acid Related Literature

Additional information on 2-(2,3,5-trimethylphenoxy)acetic acid

2-(2,3,5-Trimethylphenoxy)Acetic Acid: A Comprehensive Overview

2-(2,3,5-Trimethylphenoxy)acetic acid, also known by its CAS number CAS No. 74592-71-5, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of phenoxyacetic acid, with a unique substitution pattern on the aromatic ring that imparts distinct chemical and biological properties. The structure of this compound consists of a phenoxy group attached to an acetic acid moiety, with three methyl groups substituted at the 2, 3, and 5 positions of the phenyl ring. This substitution pattern not only influences the physical properties of the compound but also plays a crucial role in its reactivity and biological activity.

The synthesis of 2-(2,3,5-trimethylphenoxy)acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation or acylation of toluene derivatives to introduce the methyl groups onto the aromatic ring. Subsequent oxidation or coupling reactions are then employed to attach the phenoxy group to the acetic acid backbone. Recent advancements in catalytic methods and green chemistry have made these synthesis pathways more efficient and environmentally friendly.

One of the most notable applications of 2-(2,3,5-trimethylphenoxy)acetic acid is in the field of agrochemicals. This compound serves as an intermediate in the production of herbicides and plant growth regulators. Its ability to inhibit specific enzymes involved in plant metabolism makes it effective in controlling unwanted vegetation while promoting crop health. Recent studies have highlighted its potential as a safer alternative to traditional herbicides due to its lower toxicity profile and biodegradability.

In addition to its agricultural applications, 2-(2,3,5-trimethylphenoxy)acetic acid has shown promise in pharmaceutical research. Its structural similarity to certain bioactive molecules has led scientists to explore its role as a lead compound for drug development. For instance, researchers have investigated its potential as an anti-inflammatory agent by studying its interaction with cyclooxygenase enzymes. Preliminary results indicate that this compound exhibits moderate inhibitory activity against COX-1 and COX-2 enzymes, suggesting its potential use in pain management therapies.

The physical properties of 2-(2,3,5-trimethylphenoxy)acetic acid are also worth noting. It exists as a white crystalline solid with a melting point around 100°C and a solubility profile that makes it suitable for various chemical processes. Its stability under different pH conditions has been extensively studied, revealing that it remains stable in neutral and slightly acidic environments but undergoes hydrolysis under strongly alkaline conditions.

From an environmental perspective, understanding the fate and transport of CAS No. 74592-71-5 is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation in soil due to microbial activity and photodegradation under sunlight exposure. These findings are particularly important for regulatory agencies aiming to establish safe usage guidelines for this compound in agricultural settings.

In conclusion, 2-(2,3,5-trimethylphenoxy)acetic acid, with its unique chemical structure and versatile applications across multiple industries, continues to be a subject of intense research interest. As advancements in synthetic methodologies and bioactivity studies unfold, this compound is poised to play an even more significant role in both agrochemicals and pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74592-71-5)2-(2,3,5-trimethylphenoxy)acetic acid
A1090434
Purity:99%
Quantity:1g
Price ($):160.0
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